Synthetic Accessibility and Yield: A 10-Step Total Synthesis Route
The first total synthesis of (+)-arteannuin M was accomplished in 10 steps with an overall yield of 14.1% using a tandem oxy-Cope/transannular ene reaction to construct its bicyclic core [1]. This contrasts sharply with the more complex and lower-yielding synthetic routes for many endoperoxide-containing artemisinins or other cadinane lactones like Arteannuin O, which often rely on semi-synthesis from artemisinin itself [2]. The defined, efficient synthetic pathway provides a reproducible and scalable source of the compound for research, eliminating reliance on variable natural extraction yields.
| Evidence Dimension | Synthesis Efficiency (Steps / Overall Yield) |
|---|---|
| Target Compound Data | 10 steps / 14.1% overall yield [1] |
| Comparator Or Baseline | Other cadinane sesquiterpenes (e.g., Arteannuin O) typically obtained via semi-synthesis from artemisinin [2] |
| Quantified Difference | Synthetic yield for Arteannuin M is explicitly reported as 14.1%; no comparable total synthesis yield for Arteannuin K, L, or O is available, underscoring the unique availability of a fully characterized synthetic route. |
| Conditions | Total synthesis starting from (+)-limonene-derived ketone [1] |
Why This Matters
A defined, reproducible synthetic route enables procurement of well-characterized material for SAR studies, independent of natural source variability.
- [1] Barriault, L., & Deon, D. H. (2001). Total Synthesis of (+)-Arteannuin M Using the Tandem Oxy-Cope/Ene Reaction. Organic Letters, 3(12), 1925-1927. View Source
- [2] Sy, L. K., Brown, G. D., & Haynes, R. (2001). Structure elucidation of arteannuin O, a novel cadinane diol from Artemisia annua, and the synthesis of arteannuins K, L, M and O. Tetrahedron, 57(40), 8481-8493. View Source
